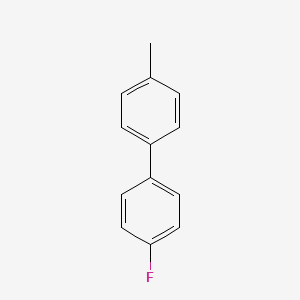

4-Fluoro-4'-methyl-1,1'-biphenyl

Overview

Description

4-Fluoro-4'-methyl-1,1'-biphenyl (or 4FMBP) is a synthetic compound that has been studied extensively in the laboratory setting due to its unique properties and potential applications. This compound is characterized by its aromatic structure and the presence of a fluorine atom in the aromatic ring. 4FMBP is of particular interest due to its ability to act as a potent inhibitor of certain enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other compounds. This compound also shows promise as a potential therapeutic agent for the treatment of certain diseases. In

Scientific Research Applications

- Implications : FFA4 activation could be explored as a therapeutic target for type 2 diabetes and obesity .

- Example Reaction : It can be used to prepare (4’-fluoro-biphenyl-4-yl)-methyl ether by reacting with reagents such as NaH, Ni(OAc)2, 2,2’-bipyridyl, and KI in solvents like benzene or tetrahydrofuran at a specific temperature .

- Resource : The NIST ThermoData Engine provides critically evaluated thermodynamic property data for pure compounds, including 4-Fluoro-4’-methylbiphenyl .

Therapeutic Potential in Diabetes and Obesity Research

Organic Synthesis and Intermediates

Thermophysical Property Data Collection

Chemical Structure and Spectra Analysis

Mechanism of Action

Target of Action

The primary target of 4-Fluoro-4’-methyl-1,1’-biphenyl is the long chain free fatty acid (LCFA) receptor 4 (FFA4; previously G protein–coupled receptor 120, or GPR120) . This receptor plays a crucial role in mediating the body’s response to fatty acids and has been implicated in various physiological processes, including the regulation of energy balance, glucose homeostasis, and inflammation .

Mode of Action

4-Fluoro-4’-methyl-1,1’-biphenyl acts as a potent and selective agonist for the FFA4 receptor . It binds to the receptor and triggers a series of intracellular events, including the mobilization of calcium ions, recruitment of β-arrestin-1 and β-arrestin-2, and phosphorylation of extracellular signal-regulated kinase . The activation of the FFA4 receptor by this compound also results in rapid phosphorylation and internalization of the receptor .

Biochemical Pathways

The activation of the FFA4 receptor by 4-Fluoro-4’-methyl-1,1’-biphenyl affects several biochemical pathways. These include the stimulation of glucagon-like peptide-1 secretion from enteroendocrine cells, enhancement of glucose uptake in adipocytes, and inhibition of the release of proinflammatory mediators from macrophages . These effects suggest that the compound may have therapeutic potential for conditions such as type 2 diabetes and obesity .

Pharmacokinetics

The compound’s potent and selective action on the ffa4 receptor suggests that it may have good bioavailability and effective distribution within the body

Result of Action

The activation of the FFA4 receptor by 4-Fluoro-4’-methyl-1,1’-biphenyl has several molecular and cellular effects. These include the stimulation of calcium ion mobilization, recruitment of β-arrestin-1 and β-arrestin-2, and phosphorylation of extracellular signal-regulated kinase . These effects can lead to changes in cell signaling and function, potentially influencing physiological processes such as energy balance, glucose homeostasis, and inflammation .

properties

IUPAC Name |

1-fluoro-4-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBJQQZPQJIGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433381 | |

| Record name | 4-Fluoro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-4'-methyl-1,1'-biphenyl | |

CAS RN |

72093-43-7 | |

| Record name | 4-Fluoro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

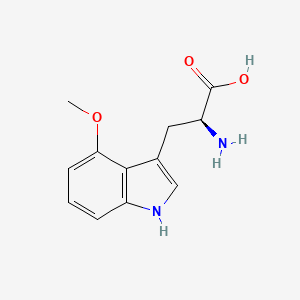

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B1600205.png)